Technical Guide: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
Technical Guide: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is a specialized organic compound primarily utilized as a key building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a Boc-protecting group, and a guanidinium group, makes it a valuable precursor for the synthesis of various biologically active molecules. The positively charged guanidinium group at physiological pH is particularly significant for molecular recognition, often mimicking the side chain of arginine. This allows for the design of molecules that can interact with the active sites of enzymes, especially proteases. This technical guide provides an in-depth overview of the known basic properties of this compound and outlines standard experimental protocols for its further characterization.
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the melting point, pKa, and solubility of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (CAS Number: 885049-08-1). This is not uncommon for a research chemical that is principally used as an intermediate in synthesis. However, its structural features provide some insight into its likely properties.
The presence of the hydrochloride salt of the guanidino group suggests that the compound is a water-soluble solid at room temperature. The guanidino group is strongly basic, with the pKa of guanidinium ions typically around 13.5. Therefore, this compound is expected to be a strong base. The Boc-protecting group imparts lipophilicity, which may influence its solubility in organic solvents.
For comparative purposes, the properties of a structurally related compound, tert-butyl piperidine-4-carboxylate hydrochloride, are provided below. It is crucial to note that the following data is NOT for tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride and should be used for reference only.
Table 1: Physicochemical Properties of a Structurally Related Compound
| Property | Value (for tert-butyl piperidine-4-carboxylate hydrochloride) |
| Molecular Formula | C₁₀H₂₀ClNO₂ |
| Molecular Weight | 221.72 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in water |
Biological Significance and Applications
The primary application of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride is in the synthesis of enzyme inhibitors, particularly for serine proteases. The guanidino moiety is a well-established pharmacophore that can form strong interactions with negatively charged residues, such as aspartate, in the active sites of these enzymes.
Derivatives of this compound have been investigated as inhibitors for a range of proteases involved in various disease pathways, including:
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Thrombin: A key enzyme in the blood coagulation cascade, making its inhibitors potential anticoagulants.
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Trypsin-like proteases: A broad family of enzymes with diverse physiological roles.
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Enteropeptidase: An enzyme involved in protein digestion, with inhibitors being explored for the treatment of obesity.
The general workflow for utilizing this compound in drug discovery is depicted below.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride.
Determination of Melting Point
The melting point of a solid crystalline compound is a key indicator of its purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of pKa (Potentiometric Titration)
The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa of the guanidinium group is of primary interest.
Methodology:
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Solution Preparation: A precise amount of the compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
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Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the base has been neutralized.
Determination of Aqueous Solubility
Solubility is a critical parameter for drug development, influencing absorption and bioavailability.
Methodology: Shake-Flask Method
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Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.
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Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the equilibrium solubility of the compound.
